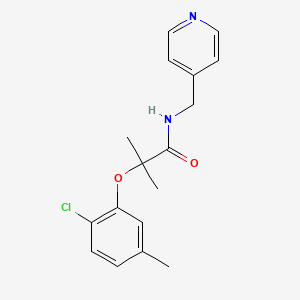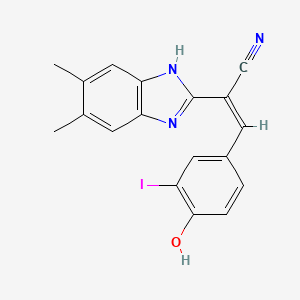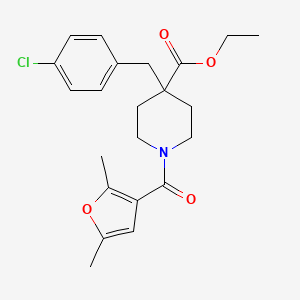![molecular formula C23H24N2O3S B6027129 N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6027129.png)
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. It was first synthesized by Bayer AG, Germany, and is currently marketed under the trade name Nexavar. BAY 43-9006 has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
BAY 43-9006 inhibits the activity of several kinases, including RAF kinase and VEGFR-2. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), a protein that stimulates angiogenesis. By inhibiting the activity of these kinases, BAY 43-9006 blocks the downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer. In addition, BAY 43-9006 has been shown to have anti-inflammatory effects and to inhibit the growth of several types of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages as a research tool. It is a potent and selective inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in cancer and other diseases. It has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using BAY 43-9006 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not be specific to the kinase of interest. In addition, it may have limited efficacy in certain types of cancer or in certain patient populations.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 and other targeted therapies or immunotherapies. Another area of interest is the development of biomarkers that can predict response to BAY 43-9006, which could help to identify patients who are most likely to benefit from treatment. Finally, there is a need for further research on the mechanism of action of BAY 43-9006, which could lead to the development of more potent and selective inhibitors with fewer off-target effects.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-tert-butylphenylsulfonyl chloride with 4-aminophenol to obtain N-(4-tert-butylphenylsulfonyl)-4-aminophenol. This compound is then reacted with 4-aminobenzamide in the presence of a base to obtain BAY 43-9006. The final product is obtained after purification and crystallization.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase and VEGFR-2, which are involved in the development and progression of cancer. BAY 43-9006 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in several types of cancer.
Propiedades
IUPAC Name |
N-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-23(2,3)18-9-15-21(16-10-18)29(27,28)25-20-13-11-19(12-14-20)24-22(26)17-7-5-4-6-8-17/h4-16,25H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWNNYWOXDDYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)
![7-(4-fluorobenzyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6027054.png)
![N-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6027065.png)

![ethyl 1-{4-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B6027074.png)
![1-{2-oxo-2-[3-(2-pyridinylmethoxy)-1-piperidinyl]ethyl}-2-azepanone](/img/structure/B6027079.png)
![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)


![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B6027118.png)
![N-(1-methyl-3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B6027133.png)
![N-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6027139.png)
